3-Dimethylamino-2-methylpropyl chloride hydrochloride

Beschreibung

The exact mass of the compound 3-Dimethylamino-2-methylpropyl chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Dimethylamino-2-methylpropyl chloride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Dimethylamino-2-methylpropyl chloride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-6(4-7)5-8(2)3;/h6H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIBONUMGNAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962610 | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-67-0 | |

| Record name | 1-Propanamine, 3-chloro-N,N,2-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpropyl(dimethyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Dimethylamino-2-methylpropyl chloride hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methylpropyl chloride hydrochloride, a key organic compound, is a critical intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic medications.[1][2][3] Its chemical structure, characterized by a dimethylamino group and a reactive chloride atom, makes it a versatile building block in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights essential for its handling, application in synthesis, and quality control.

Core Physical and Chemical Identifiers

A precise understanding of a compound's fundamental identifiers is paramount for accurate documentation and research. 3-Dimethylamino-2-methylpropyl chloride hydrochloride is identified by the following key parameters:

-

IUPAC Name: 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride[3][8]

-

Synonyms: 3-Chloro-2-methyl-N,N-dimethylpropylamine hydrochloride, DMMPC[1][3][7]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a crucial consideration for its use in various synthetic protocols.[4]

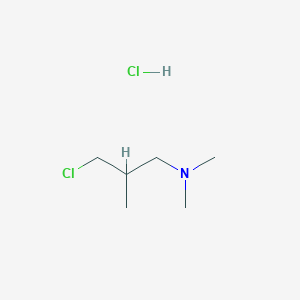

Chemical Structure

The molecular architecture of 3-Dimethylamino-2-methylpropyl chloride hydrochloride dictates its reactivity and physical characteristics. The presence of a chiral center at the second carbon atom should be noted, although the commercially available material is often a racemic mixture.

Caption: Chemical structure of 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

Summary of Physical Properties

The physical properties of a compound are critical for determining its appropriate storage, handling, and application in experimental settings. The following table summarizes the key physical characteristics of 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

| Property | Value | Significance in Research and Development |

| Appearance | White to off-white crystalline powder[9][10][11] | The color and form are primary indicators of purity. Any deviation may suggest the presence of impurities. |

| Melting Point | 169-173 °C[4][8][11] | A sharp melting point range is a crucial criterion for purity assessment. A broad range often indicates impurities. |

| Boiling Point | 144.5 °C at 760 mmHg[4][9][10] | This property is important for purification by distillation, though decomposition may occur at this temperature. |

| Solubility | Soluble in water and ethanol.[6][9] | High water solubility, due to its salt form, is advantageous for aqueous-based reactions and workups. Solubility in organic solvents like dichloromethane and acetonitrile is important for reactions under anhydrous conditions.[4] |

| Flash Point | 41.2 °C[9][10] | This indicates the lowest temperature at which the compound's vapors can ignite, a critical parameter for safety protocols. |

| Hygroscopicity | Hygroscopic[11][12] | The compound readily absorbs moisture from the air. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain purity. |

Experimental Protocols: Rationale and Considerations

While specific, detailed experimental protocols for the determination of these physical properties are extensive, the choice of methodology is guided by established principles of physical chemistry.

Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. The rationale for this choice is its simplicity, small sample requirement, and the ability to observe the melting process visually. The rate of temperature increase is a critical parameter; a slow ramp rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for obtaining an accurate range.

Solubility Assessment: A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a fixed volume of the solvent at a specific temperature and observing for dissolution. For quantitative analysis, methods such as gravimetric analysis after solvent evaporation or spectrophotometric methods can be employed.[4] The choice of solvent is dictated by the intended application, with water and common organic solvents being of primary interest.

Safety, Handling, and Storage

Safety Precautions: 3-Dimethylamino-2-methylpropyl chloride hydrochloride may cause skin and eye irritation.[9] Ingestion and inhalation may also lead to respiratory tract irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]

Handling: Due to its hygroscopic nature, handling should be performed in a dry environment, and exposure to the atmosphere should be minimized.[11][12]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[10] Storage under an inert atmosphere is recommended to prevent moisture absorption.[9]

Applications in Drug Development

3-Dimethylamino-2-methylpropyl chloride hydrochloride is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly antipsychotic drugs such as Cyamepromazine, Levomepromazine, and Promazine.[1][2] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the dimethylamino-2-methylpropyl moiety into a target molecule.[4]

Conclusion

A thorough understanding of the physical properties of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is fundamental for its effective and safe use in research and pharmaceutical development. The data presented in this guide, from its core identifiers and chemical structure to its solubility and thermal properties, provides a solid foundation for scientists and researchers working with this important chemical intermediate. Adherence to proper handling and storage protocols is essential to maintain the integrity and purity of the compound, ensuring reliable and reproducible results in its various applications.

References

-

CP Lab Chemicals. (n.d.). 3-Dimethylamino-2-methylpropyl chloride hydrochloride, min 98%, 100 grams. Retrieved from [Link]

-

Atom Pharma. (n.d.). 3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier. Retrieved from [Link]

-

SGRL. (n.d.). 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0. Retrieved from [Link]

-

UCHEM. (n.d.). China 3-Dimethylamino-2-methylpropyl chloride hydrochloride CAS:4261-67-0 manufacturer. Retrieved from [Link]

Sources

- 1. atompharma.co.in [atompharma.co.in]

- 2. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 3. 3-Dimethylamino-2-methylpropyl chloride hydrochloride (4261-67-0) for sale [vulcanchem.com]

- 4. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 7. scbt.com [scbt.com]

- 8. 3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

- 11. myuchem.com [myuchem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

3-Dimethylamino-2-methylpropyl chloride hydrochloride chemical structure

An In-Depth Technical Guide to 3-Dimethylamino-2-methylpropyl chloride hydrochloride: Properties, Synthesis, and Applications in Pharmaceutical Development

Introduction

3-Dimethylamino-2-methylpropyl chloride hydrochloride, hereafter referred to as DMMPC, is a vital chemical intermediate with significant applications in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical structural building block for the synthesis of numerous drugs, most notably those in the phenothiazine class of antipsychotics.[1][2] Its specific chemical architecture—a reactive alkyl chloride tethered to a dimethylamino group—makes it an efficient reagent for introducing the dimethylaminopropyl moiety into larger molecules.[3][4]

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of DMMPC. Moving beyond a simple data sheet, this document delves into the causality behind its chemical properties, provides detailed, field-proven experimental protocols, and contextualizes its role in the synthesis of landmark pharmaceuticals. We will explore its structural elucidation, synthesis, analytical characterization, and critical safety considerations, offering a holistic understanding of this indispensable compound.

Chemical Identity and Physicochemical Properties

The utility of DMMPC in organic synthesis is a direct consequence of its molecular structure and resulting physical properties. It is commercially supplied as its hydrochloride salt, a strategic choice that enhances its stability and handling characteristics. The presence of the quaternary ammonium salt renders the compound a water-soluble, crystalline solid, which is far easier to store, weigh, and handle than its free-base form.[5][6]

Structural and Identification Parameters

The compound is unambiguously identified by several key parameters, summarized below.

| Parameter | Value | Source |

| CAS Number | 4261-67-0 | [7][8] |

| Molecular Formula | C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl) | [3][8][9] |

| Molecular Weight | 172.10 g/mol | [1][3][8] |

| IUPAC Name | 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride | [4] |

| Common Synonyms | 3-Chloro-2-methyl-N,N-dimethylpropylamine hydrochloride | [4][8] |

| InChI Key | SOMIBONUMGNAEP-UHFFFAOYSA-N | [3][10] |

| Canonical SMILES | CC(CN(C)C)CCl.Cl | [4][5] |

Physicochemical Data

The physical properties of DMMPC dictate its behavior in reactions and its required storage conditions. Its high melting point is characteristic of an ionic salt, and its solubility in water is a key feature for certain reaction workups.

| Property | Value | Source |

| Physical State | White to off-white crystalline powder | [4][5][6] |

| Melting Point | 169-173 °C | [3][4] |

| Boiling Point | 144.5 °C at 760 mmHg | [3][4] |

| Solubility | Soluble in water and ethanol | [5][7] |

| Flash Point | 41.2 °C | [4] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [5][6][11] |

Synthesis and Purification of DMMPC

DMMPC is typically prepared and isolated as its hydrochloride salt to ensure stability. The synthesis is a straightforward acid-base reaction.

Synthesis Rationale

The process involves the reaction of the free base, 3-dimethylamino-2-methylpropyl chloride, with hydrochloric acid.[3] This conversion is critical for several reasons:

-

Stability: The resulting salt is less prone to degradation during storage.

-

Physical Form: It converts the typically liquid or low-melting-point free base into a manageable crystalline solid.

-

Reduced Volatility: The salt form has a much lower vapor pressure, reducing inhalation exposure risk.

Experimental Protocol: Hydrochlorination of 3-Dimethylamino-2-methylpropyl chloride

-

Dissolution: Dissolve the starting material, 3-dimethylamino-2-methylpropyl chloride (1 equivalent), in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., as a solution in isopropanol or as gaseous HCl) dropwise with constant stirring. The hydrochloride salt will begin to precipitate.

-

Precipitation & Isolation: Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[3]

-

Drying: Dry the purified white solid under vacuum to obtain the final 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of DMMPC.

Core Application in Pharmaceutical Synthesis: The Case of Phenothiazines

The primary utility of DMMPC is as an alkylating agent in nucleophilic substitution reactions.[3] The terminal chloride is an effective leaving group, allowing for the covalent attachment of the entire 3-dimethylamino-2-methylpropyl side chain to a nucleophilic substrate. This reaction is fundamental to the synthesis of several first-generation antipsychotic drugs.

Mechanism of Action in Synthesis: Chlorpromazine

The synthesis of Chlorpromazine, a cornerstone of psychopharmacology since its discovery in the 1950s, is a classic application of DMMPC.[12][13] The reaction involves the N-alkylation of 2-chlorophenothiazine.

Causality of the Reaction:

-

Deprotonation: The nitrogen atom of the phenothiazine ring is weakly acidic. A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate it, forming a highly nucleophilic phenothiazide anion.[14]

-

Nucleophilic Attack: This anion then acts as the nucleophile, attacking the electrophilic primary carbon of DMMPC that is bonded to the chlorine atom.

-

Displacement: The attack proceeds via an Sₙ2 mechanism, displacing the chloride ion and forming a new carbon-nitrogen bond, which yields the final Chlorpromazine molecule.[15]

Experimental Protocol: Synthesis of Chlorpromazine from 2-Chlorophenothiazine and DMMPC

This protocol is adapted from established synthetic routes.[14] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a mixture of 2-chlorophenothiazine (1 equivalent) in a suitable solvent such as toluene, add a strong base like aqueous potassium hydroxide.

-

Phase Transfer Catalyst (Optional but Recommended): To facilitate the reaction in a biphasic medium, a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be added.

-

Addition of DMMPC: Heat the reaction mixture to reflux (approx. 95-100 °C). Add a solution of DMMPC (1.1 to 1.5 equivalents) in the same solvent to the heated mixture.

-

Reaction Monitoring: Maintain the reaction at reflux for several hours (e.g., 6 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and quench with water. Separate the organic layer, wash it with water, and then extract the product into an acidic aqueous solution (e.g., 0.5N HCl).

-

Isolation: Basify the aqueous layer with a sodium hydroxide solution to precipitate the Chlorpromazine free base. Extract the product back into an organic solvent (e.g., toluene).

-

Final Salt Formation: Wash the organic layer with water, concentrate it, and then treat with alcoholic hydrochloric acid to precipitate the final product as Chlorpromazine hydrochloride.

Reaction Pathway Diagram

Caption: Nucleophilic substitution pathway for Chlorpromazine synthesis.

Analytical Characterization

Confirming the identity and purity of DMMPC is essential before its use in GMP (Good Manufacturing Practice) environments. A combination of spectroscopic and chromatographic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the two N-methyl groups, the methyl group on the propyl chain, and the diastereotopic protons of the methylene groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base after the loss of HCl, confirming the elemental composition.[10]

-

Infrared (IR) Spectroscopy: Can identify key functional groups. A broad peak in the 2400-2800 cm⁻¹ region is characteristic of the amine hydrochloride salt (N-H⁺ stretch).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and quantifying any related impurities.

Spectroscopic data for DMMPC is available from various chemical suppliers and databases.[10][16]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of DMMPC is paramount to ensure laboratory safety. The toxicological properties have not been fully investigated, warranting a cautious approach.

-

Hazards: The compound is an irritant to the eyes, skin, and respiratory system.[5][11] Ingestion is toxic.[11]

-

Handling:

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

-

Storage:

Conclusion

3-Dimethylamino-2-methylpropyl chloride hydrochloride is more than a mere catalog chemical; it is a foundational piece in the history of neuropsychopharmacology. Its value lies in its simple yet highly effective design as an alkylating agent, enabling the efficient synthesis of complex APIs. A thorough understanding of its properties, from its salt form that aids in handling to its reactivity in nucleophilic substitution, is essential for any scientist working on the synthesis of phenothiazine-related structures or other compounds requiring the introduction of a dimethylaminopropyl side chain. Adherence to strict safety and handling protocols ensures that this valuable intermediate can be used effectively and safely in both research and large-scale production environments.

References

-

CP Lab Chemicals. (n.d.). 3-Dimethylamino-2-methylpropyl chloride hydrochloride, min 98%, 100 grams. Retrieved from [Link]

-

Atom Pharma. (n.d.). 3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:4261-67-0 | 3-Dimethylamino-2-methylpropyl chloride hydrochloride. Retrieved from [Link]

-

UCHEM. (n.d.). China 3-Dimethylamino-2-methylpropyl chloride hydrochloride CAS:4261-67-0 manufacturer. Retrieved from [Link]

- Google Patents. (2019). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.

-

Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective. Neuropsychiatric Disease and Treatment, 3(4), 495–500. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chlorpromazine hydrochloride. Retrieved from [Link]

-

GDC Classes. (2019, May 16). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. Retrieved from [Link]

-

Wallach, M. B., et al. (2015). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. ACS Chemical Neuroscience, 6(9), 1599–1609. Retrieved from [Link]

Sources

- 1. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 2. atompharma.co.in [atompharma.co.in]

- 3. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 4. 3-Dimethylamino-2-methylpropyl chloride hydrochloride (4261-67-0) for sale [vulcanchem.com]

- 5. Page loading... [guidechem.com]

- 6. myuchem.com [myuchem.com]

- 7. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 3-Dimethylamino-2-methylpropyl chloride hydrochloride(4261-67-0) MS spectrum [chemicalbook.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]

- 15. Chlorpromazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. 3-Dimethylamino-2-methylpropyl chloride hydrochloride(4261-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3-Dimethylamino-2-methylpropyl chloride hydrochloride CAS number 4261-67-0

An In-Depth Technical Guide to 3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS: 4261-67-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Dimethylamino-2-methylpropyl chloride hydrochloride, a critical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to explore the causality behind its synthesis, application, and handling. We will delve into its core chemical properties, validated synthetic protocols, and its pivotal role in the manufacturing of key active pharmaceutical ingredients (APIs), particularly within the antipsychotic drug class.

Core Compound Identification and Physicochemical Profile

3-Dimethylamino-2-methylpropyl chloride hydrochloride, also known by synonyms such as 3-Chloro-N,N,2-trimethylpropylamine hydrochloride, is a white to off-white crystalline powder.[1][2][3] Its hydrochloride salt form enhances stability and simplifies handling compared to its free base, making it a preferred choice in industrial applications. The presence of a chiral center at the 2-position of the propyl chain is a key structural feature, although the compound is commonly used as a racemic mixture in many large-scale syntheses.

Key Identifiers and Properties

A summary of the compound's essential data is presented below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 4261-67-0 | [4][5][6][7] |

| Molecular Formula | C₆H₁₄ClN·HCl | [6][8][9] |

| Molecular Weight | 172.10 g/mol | [4][5][6] |

| IUPAC Name | 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride | [10] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 169-173 °C | [2][10] |

| Solubility | Soluble in water and ethanol | [1] |

| Storage Conditions | Store in a cool, dry place under inert gas (2-8°C recommended) | [1][2] |

Synthesis and Manufacturing Insights

The industrial production of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is a multi-step process optimized for yield, purity, and cost-effectiveness. The primary synthetic route involves the reaction of a suitable precursor with hydrochloric acid to form the stable salt.[11]

Primary Synthetic Pathway

The most common synthesis starts from 3-chloro-2-methylpropene (methallyl chloride). This pathway is favored due to the relative availability and cost of the starting material. The process can be visualized as a two-step sequence: amination followed by hydrochlorination.

Case Study: Synthesis of Levomepromazine

Levomepromazine is a widely used antipsychotic medication. [4]Its synthesis provides a perfect example of the application of 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

Protocol Outline:

-

Deprotonation: 2-Methoxyphenothiazine is treated with a strong base, such as sodium amide (NaNH₂), in an inert solvent like dry toluene. This step generates a highly nucleophilic phenothiazide anion.

-

Alkylation: 3-Dimethylamino-2-methylpropyl chloride hydrochloride is added to the reaction mixture. The phenothiazide anion displaces the chloride ion in an SN2 reaction.

-

Workup and Purification: The reaction is quenched with water, and the organic product is extracted. The final API is purified through crystallization or column chromatography to meet stringent pharmaceutical standards.

This alkylation step is the linchpin of the entire synthesis. The choice of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is deliberate; the specific length and branching of the side chain it provides are directly linked to the desired receptor binding profile and therapeutic efficacy of Levomepromazine.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is paramount to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as an irritant and requires careful handling.

-

Hazard Statements:

-

H315: Causes skin irritation. [8][12] * H319: Causes serious eye irritation. [8][12] * H335: May cause respiratory irritation. [8][12]* Precautionary Statements:

-

P261: Avoid breathing dust. [1][12] * P280: Wear protective gloves, eye protection, and face protection. [1][12] * P302+P352: IF ON SKIN: Wash with plenty of water. [1][12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] Expert Insight: This compound is structurally related to the nitrogen mustard class of chemicals, which are known for their alkylating ability and potential for genetic toxicity. [13]This underscores the importance of minimizing exposure and using engineering controls like a fume hood or ventilated enclosure. [1][14]

-

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1][14]Storage under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended to prevent degradation from moisture and atmospheric contaminants. [2]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction).

Conclusion

3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS 4261-67-0) is far more than a simple catalog chemical; it is a purpose-built molecular tool that enables the efficient synthesis of complex and vital pharmaceuticals. Its specific structure, reactivity, and stable salt form are all features that have been leveraged by medicinal and process chemists to manufacture life-changing medications. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for any scientist working toward the advancement of pharmaceutical development.

References

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 . Shree Ganesh Remedies Limited. [Link]

-

Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride . National Toxicology Program. [Link]

-

3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier . Atom Pharma. [Link]

-

Pharmacology of M & B 18,706, a drug which selectively reduces decerebrate rigidity . British Journal of Pharmacology. [Link]

-

3-(Dimethylamino)propyl chloride hydrochloride SDS, 5407-04-5 Safety Data Sheets . ChemSrc. [Link]

-

3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 . Shree Ganesh Remedies Limited. [Link]

-

China 3-Dimethylamino-2-methylpropyl chloride hydrochloride CAS:4261-67-0 manufacturer . UCHEM. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4261-67-0 | CAS DataBase [m.chemicalbook.com]

- 3. myuchem.com [myuchem.com]

- 4. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. atompharma.co.in [atompharma.co.in]

- 8. fishersci.ch [fishersci.ch]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 3-Dimethylamino-2-methylpropyl chloride hydrochloride (4261-67-0) for sale [vulcanchem.com]

- 11. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 12. 3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fr]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. echemi.com [echemi.com]

3-Dimethylamino-2-methylpropyl chloride hydrochloride molecular weight

An In-Depth Technical Guide to 3-Dimethylamino-2-methylpropyl chloride hydrochloride

This guide provides an in-depth technical overview of 3-Dimethylamino-2-methylpropyl chloride hydrochloride (DMMPC), a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, analytical validation, and critical applications, grounding technical data with field-proven insights.

Section 1: Core Physicochemical and Identification Parameters

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. DMMPC is an organic compound valued for its specific structural features that enable its role in complex syntheses.[1] It is characterized as an off-white solid powder under standard conditions.[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a crucial attribute for its application in various reaction conditions.[2][3] Its solubility in water and ethanol facilitates its use in polar solvent systems, which are common in pharmaceutical manufacturing.[3]

Table 1: Key Identification and Physical Properties

| Parameter | Value | Source(s) |

|---|---|---|

| Molecular Weight | 172.10 g/mol | [1][2][4] |

| Chemical Formula | C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl) | [2][4][5] |

| CAS Number | 4261-67-0 | [2][3][5] |

| IUPAC Name | 3-chloro-N,N,2-trimethylpropan-1-amine;hydrochloride | [1][6] |

| Common Synonyms | 3-Chloro-2-methyl-N,N-dimethylpropylamine hydrochloride | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 169-173 °C | [1][2][6] |

| Boiling Point | 144.5 °C at 760 mmHg | [1][2][3] |

| Solubility | Soluble in water and ethanol | [3][7] |

| InChI Key | SOMIBONUMGNAEP-UHFFFAOYSA-N |[2][6] |

Section 2: Synthesis and Purification Protocol

The industrial synthesis of DMMPC is a well-defined process designed for high yield and purity. The primary route involves the reaction of 3-dimethylamino-2-methylpropyl chloride with hydrochloric acid to form the stable hydrochloride salt.[2] This acid-base reaction is critical for isolating and handling the compound effectively.

The choice of hydrochloric acid is deliberate; it provides both the proton to form the ammonium salt and the chloride counter-ion, resulting in the final hydrochloride product without introducing extraneous ions that would require subsequent removal. Purification is typically achieved through recrystallization, a robust method that leverages solubility differences to separate the desired product from unreacted starting materials and by-products.[2]

Caption: Synthesis workflow for 3-Dimethylamino-2-methylpropyl chloride HCl.

Section 3: Mechanism of Action and Pharmaceutical Applications

DMMPC's utility in drug synthesis stems from its function as an alkylating agent. The molecule's primary chloride is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[2] This allows for the covalent attachment of the dimethylamino-2-methylpropyl moiety to a target molecule, a common strategy for building the side chains of complex Active Pharmaceutical Ingredients (APIs).[2]

This compound is a pivotal intermediate in the manufacturing of several antipsychotic medications.[8][9] Its structure forms a critical component of APIs such as:

In these syntheses, DMMPC is used to introduce the specific aminoalkyl side chain that is crucial for the drug's pharmacological activity, typically its ability to interact with neurotransmitter receptors.

Caption: Role of DMMPC as a key intermediate in API synthesis.

Section 4: Quality Control and Analytical Methodology

Ensuring the identity, purity, and stability of DMMPC is paramount for its use in GMP (Good Manufacturing Practice) environments. Due to the compound's volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. A validated GC-MS method provides definitive identification through mass fragmentation patterns and precise quantification of purity.

The following protocol is a self-validating system adapted from methodologies used for structurally similar compounds found in pharmaceutical products. The rationale for this choice is the ability of GC to separate volatile analytes and the specificity of MS detection, which is critical for identifying any potential process-related impurities.

Table 2: Recommended GC-MS Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| GC Column | 30m x 0.32mm x 1.80µm (e.g., DB-5ms) | Standard polarity column providing good resolution for amine compounds. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency and is safe for MS detectors. |

| Flow Rate | 1 mL/min | Optimal flow for balancing analysis time and separation efficiency. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A standard temperature ramp to elute the analyte and any higher-boiling impurities. |

| Diluent | Methylene Chloride | A volatile solvent that dissolves the analyte well and is compatible with GC systems. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Detector | Quadrupole Mass Analyzer | Provides good sensitivity and resolution for identifying and quantifying the target compound. |

| Scan Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitoring characteristic ions (e.g., m/z 121) enhances sensitivity and selectivity. |

Step-by-Step Analytical Protocol

-

Standard Preparation: Accurately weigh ~25 mg of DMMPC reference standard and dissolve in 100 mL of methylene chloride to create a stock solution. Further dilute to a working concentration of approximately 2.5 ppm.

-

Sample Preparation: Prepare the test sample using the same procedure as the standard to ensure concentration parity.

-

GC-MS System Setup: Configure the GC-MS system according to the parameters in Table 2. Allow the system to stabilize.

-

Injection: Inject 1 µL of the prepared standard and sample solutions into the GC-MS.

-

Data Acquisition: Acquire data in both full scan mode (for identity confirmation) and SIM mode (for purity quantification).

-

Data Analysis:

-

Identity: Compare the retention time and the mass spectrum of the sample peak to that of the certified reference standard. The fragmentation pattern should match.

-

Purity: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area in the standard of known concentration.

-

Caption: Validated workflow for QC testing of DMMPC via GC-MS.

Section 5: Safety, Handling, and Storage

Proper handling of DMMPC is essential to ensure laboratory safety. The compound is classified as an irritant.[3][10]

Key Hazards:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Recommended Safety Protocols:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid breathing dust.[10] Wash hands thoroughly after handling.[11] Avoid contact with eyes, skin, and clothing.[11]

-

First Aid:

-

Eyes: In case of contact, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical advice.[3][11]

-

Skin: If on skin, wash with plenty of soap and water.[10][11] If irritation occurs, get medical advice.[3]

-

Inhalation: Remove from exposure to fresh air immediately.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][11] Storage under an inert atmosphere at 2-8°C is also recommended to ensure long-term stability.[3]

Conclusion

3-Dimethylamino-2-methylpropyl chloride hydrochloride is more than a simple chemical; it is a fundamental building block in the synthesis of life-altering medications. Its well-characterized properties, straightforward synthesis, and defined role as a pharmaceutical intermediate make it a compound of significant interest. Adherence to rigorous analytical quality control and stringent safety protocols is essential for leveraging its full potential in research and drug development.

References

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride, min 98%, 100 grams - CP Lab Chemicals. [Link]

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific - Fisher Scientific. [Link]

-

3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier - Atom Pharma. [Link]

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 - SGRL. [Link]

-

3-(Dimethylamino)propyl chloride hydrochloride SDS, 5407-04-5 Safety Data Sheets - ChemSrc. [Link]

-

ANALYTICAL ESTIMATION AND VALIDATION OF GENOTOXIC IMPURITY IN PROMETHAZINE HYDROCHLORIDE OF INDIAN MARKETED FORMULATIONS USING G - WJPMR. [Link]

Sources

- 1. 3-Dimethylamino-2-methylpropyl chloride hydrochloride (4261-67-0) for sale [vulcanchem.com]

- 2. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 7. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 8. atompharma.co.in [atompharma.co.in]

- 9. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 10. 3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fr]

- 11. 3-Dimethylamino-2-methylpropyl chloride hydrochloride(4261-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Synthetic Utility and Mechanism of Action of 3-Dimethylamino-2-methylpropyl chloride hydrochloride

Abstract

3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS No. 4261-67-0) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a range of pharmaceutical compounds.[1][2][3] This guide elucidates the compound's core mechanism of action, which is fundamentally rooted in its chemical reactivity as an alkylating agent. Rather than possessing a direct pharmacological effect, its significance lies in its ability to introduce the essential dimethylamino-2-methylpropyl moiety into precursor molecules, a critical step in the manufacture of several active pharmaceutical ingredients (APIs), particularly antipsychotic medications.[3][4] This document provides a comprehensive overview of its chemical properties, synthetic applications, and the mechanistic principles governing its reactivity. Detailed experimental protocols and visual diagrams are included to offer researchers and drug development professionals a practical and in-depth understanding of this versatile synthetic building block.

Introduction: Chemical Profile and Strategic Importance

3-Dimethylamino-2-methylpropyl chloride hydrochloride is a white to off-white crystalline powder, soluble in water and ethanol.[1] Its strategic importance in the pharmaceutical industry stems from its bifunctional nature: a reactive alkyl chloride and a tertiary amine, which is protonated as the hydrochloride salt. This structure makes it an effective reagent for introducing a specific side chain that is a common feature in a number of centrally acting drugs.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is presented below. These properties are critical for designing synthetic protocols, including solvent selection and reaction condition optimization.

| Property | Value | Reference |

| CAS Number | 4261-67-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₅Cl₂N | [1][5] |

| Molecular Weight | 172.10 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 169-173 °C | [5] |

| Boiling Point | 144.5 °C at 760 mmHg | [1][5] |

| Solubility | Soluble in water and ethanol | [1] |

Core Mechanism of Action: A Tale of Chemical Reactivity

The "mechanism of action" of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is not pharmacological but chemical. It functions as a potent alkylating agent . The primary chloride is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.[5]

The Alkylation Reaction

The fundamental reaction involving this compound is a nucleophilic substitution (typically SN2). A nucleophile (Nu:), which can be an amine, alkoxide, or other electron-rich species, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. The hydrochloride form requires neutralization to the free base before it can effectively participate in many of these reactions.

The process involves the covalent bonding with nucleophilic groups in target molecules, thereby inhibiting specific cellular processes.[5] This disruption can lead to cellular dysfunction or death.[5]

Caption: Generalized nucleophilic substitution reaction.

Application in Pharmaceutical Synthesis: The Case of Phenothiazine Antipsychotics

A prime example of the application of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is in the synthesis of phenothiazine-based antipsychotic drugs such as Levomepromazine (also known as methotrimeprazine), Promazine, and Cyamepromazine.[3][4][6] These drugs are used to treat serious psychiatric conditions.[5]

Synthesis of Levomepromazine

In the synthesis of Levomepromazine, 2-methoxyphenothiazine is N-alkylated using 3-Dimethylamino-2-methylpropyl chloride.[7] The reaction is typically carried out in the presence of a strong base, such as sodium amide, which deprotonates the nitrogen atom of the phenothiazine ring, creating a potent nucleophile. This nucleophile then attacks the alkyl chloride, forming the final drug molecule.

Caption: Synthetic pathway for Levomepromazine.

The dimethylaminopropyl side chain introduced by this reagent is crucial for the pharmacological activity of Levomepromazine and related drugs. This moiety influences the drug's affinity for dopamine and other neurotransmitter receptors in the central nervous system.

Experimental Protocols: A Practical Guide

The following section provides a generalized, step-by-step methodology for a typical N-alkylation reaction using 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

General Protocol for N-Alkylation of a Phenothiazine Derivative

Objective: To synthesize a 10-substituted phenothiazine derivative.

Materials:

-

Phenothiazine derivative (e.g., 2-methoxyphenothiazine)

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride

-

Strong base (e.g., sodium amide, sodium hydride)

-

Anhydrous solvent (e.g., xylene, toluene, dioxane)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

-

Reagent Addition: The phenothiazine derivative and the anhydrous solvent are added to the flask. The mixture is stirred under an inert atmosphere.

-

Deprotonation: The strong base is carefully added portion-wise to the stirred solution. The reaction mixture may be heated to facilitate the deprotonation.

-

Alkylation: A solution of 3-Dimethylamino-2-methylpropyl chloride (the free base, generated by neutralizing the hydrochloride salt) in the same anhydrous solvent is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux for a specified period (typically several hours) to drive the reaction to completion.[1]

-

Workup: After cooling, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography or recrystallization, to yield the final product.

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.

The Role of the Dimethylamino Moiety

The dimethylamino group is a common pharmacophore in many FDA-approved drugs.[8] Its presence in a molecule often confers several advantageous properties:

-

Increased Solubility: The tertiary amine is basic and can be protonated to form water-soluble salts, which is beneficial for drug formulation and bioavailability.[8]

-

Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, it can engage in ionic interactions with negatively charged residues in biological targets like receptors and enzymes.

-

Improved Pharmacokinetics: The overall physicochemical properties imparted by this group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Conclusion

3-Dimethylamino-2-methylpropyl chloride hydrochloride is a valuable and versatile reagent in pharmaceutical synthesis. Its mechanism of action is centered on its chemical reactivity as an alkylating agent, enabling the introduction of the functionally critical dimethylamino-2-methylpropyl side chain into a variety of molecular scaffolds. A thorough understanding of its properties and reactivity is essential for drug development professionals engaged in the synthesis of a wide range of therapeutics, particularly in the field of antipsychotic medications. The insights and protocols provided in this guide are intended to support the efficient and effective use of this important chemical intermediate in both research and manufacturing settings.

References

-

Atompharma. (n.d.). 3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier. Retrieved from [Link]

-

National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Tramadol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tramadol and analogues | Request PDF. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis of Tramadol and Analogous. Retrieved from [Link]

- Google Patents. (n.d.). RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 3. atompharma.co.in [atompharma.co.in]

- 4. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 5. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 6. 3-Dimethylamino-2-methylpropyl chloride hydrochloride (4261-67-0) for sale [vulcanchem.com]

- 7. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Dimethylamino-2-methylpropyl chloride hydrochloride

This guide provides a comprehensive overview of the synthesis of 3-Dimethylamino-2-methylpropyl chloride hydrochloride, a key intermediate in the production of various pharmaceutical compounds, notably antipsychotic medications such as chlorpromazine, levomepromazine, and cyamepromazine.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical considerations for a successful and efficient synthesis.

Strategic Overview of the Synthetic Pathway

The most prevalent and industrially viable route for the synthesis of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is a two-step process. This pathway is favored for its reliance on readily available starting materials and its robust and scalable nature.

The overall synthesis can be visualized as follows:

Figure 1: Overall synthetic workflow for 3-Dimethylamino-2-methylpropyl chloride hydrochloride.

Step 1: Synthesis of the Precursor Alcohol (3-Dimethylamino-2-methyl-1-propanol)

The synthesis of the crucial precursor, 3-Dimethylamino-2-methyl-1-propanol, can be efficiently achieved through a Mannich-type reaction followed by reduction. A plausible and documented approach involves the reaction of isobutyraldehyde, dimethylamine, and formaldehyde to yield an intermediate aldehyde, which is subsequently reduced to the desired amino alcohol.[2][3]

Mechanistic Considerations

The initial Mannich reaction involves the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor) from dimethylamine and formaldehyde. This electrophile then reacts with the enol or enolate of isobutyraldehyde to form 3-dimethylamino-2,2-dimethylpropanal. The subsequent reduction of the aldehyde functionality to a primary alcohol can be achieved using standard reducing agents like sodium borohydride.

Experimental Protocol (Illustrative)

Reaction: Isobutyraldehyde + Dimethylamine + Formaldehyde → 3-Dimethylamino-2,2-dimethylpropanal, followed by reduction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Isobutyraldehyde | 72.11 | 0.789 | ≥99% |

| Dimethylamine (40% in H₂O) | 45.08 | ~0.9 | 40% |

| Paraformaldehyde | 30.03 | ~1.4 | 95% |

| Sodium Borohydride | 37.83 | 1.07 | ≥98% |

| Methanol | 32.04 | 0.792 | Anhydrous |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

Procedure:

-

Mannich Reaction: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of isobutyraldehyde and an aqueous solution of dimethylamine is prepared. The vessel is cooled in an ice bath.

-

An aqueous solution of formaldehyde is added dropwise to the cooled mixture while maintaining the temperature between 80 and 120°C and a pH of 9 to 11.[2]

-

The reaction is stirred for a specified period (typically 1-6 hours) at the elevated temperature.[2]

-

Reduction: After cooling the reaction mixture, it is diluted with a suitable solvent like methanol.

-

Sodium borohydride is added portion-wise while keeping the temperature below 20°C.

-

The reaction is stirred until the reduction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Dimethylamino-2-methyl-1-propanol. Further purification can be achieved by vacuum distillation.

Step 2: Chlorination and Hydrochloride Salt Formation

This step involves the conversion of the primary alcohol to the corresponding alkyl chloride using a chlorinating agent, followed by the formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous.

Mechanistic Deep Dive: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. The subsequent substitution of the chlorosulfite group by a chloride ion can occur via two main pathways: Sₙi (substitution nucleophilic internal) or Sₙ2 (substitution nucleophilic bimolecular). The choice of reaction conditions, particularly the presence or absence of a base like pyridine, dictates the operative mechanism and the stereochemical outcome.

In the context of this synthesis, as the stereocenter is not at the reaction site, the stereochemistry is not a primary concern. However, understanding the mechanism provides insight into optimizing the reaction conditions.

Figure 2: General mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocol

The following protocol is a representative procedure for the chlorination of an amino alcohol with thionyl chloride.

Reaction: 3-Dimethylamino-2-methyl-1-propanol + SOCl₂ → 3-Dimethylamino-2-methylpropyl chloride, followed by HCl addition.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Dimethylamino-2-methyl-1-propanol | 117.19 | ~0.88 | ≥98% |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.636 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |

| Hydrochloric Acid (in Ether) | 36.46 | - | 2 M solution |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

Procedure:

-

Chlorination: A solution of 3-Dimethylamino-2-methyl-1-propanol in anhydrous dichloromethane is prepared in a flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

The solution is cooled to 0°C in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and the excess thionyl chloride and solvent are removed under reduced pressure.

-

Salt Formation and Purification: The crude 3-Dimethylamino-2-methylpropyl chloride is dissolved in anhydrous diethyl ether.

-

A solution of hydrochloric acid in diethyl ether is added dropwise with stirring.

-

The precipitated 3-Dimethylamino-2-methylpropyl chloride hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-ether.[4]

Quality Control and Characterization

To ensure the identity and purity of the final product, a series of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to the dimethylamino, methyl, and propyl chain protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base or fragments of the molecule. |

| Melting Point | Purity assessment | A sharp melting point range consistent with the literature value. |

| FT-IR Spectroscopy | Functional group analysis | Absence of a broad O-H stretch from the starting alcohol; presence of C-H, N-H (from hydrochloride), and C-Cl stretches. |

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) , which are toxic and corrosive gases. A gas trap containing a sodium hydroxide solution should be used to neutralize these byproducts.

-

Dimethylamine is a flammable and corrosive gas with a strong fishy odor. It should be handled with care in a well-ventilated area.

-

Isobutyraldehyde and formaldehyde are flammable and toxic. Appropriate safety precautions should be taken.

Conclusion

The synthesis of 3-Dimethylamino-2-methylpropyl chloride hydrochloride is a well-established process that is crucial for the pharmaceutical industry. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can achieve high yields of a pure product. This guide provides a robust framework for the synthesis, emphasizing both the practical execution and the scientific rationale behind each step, thereby empowering scientists in their drug development endeavors.

References

-

PrepChem. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Available from: [Link]

- Google Patents. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.

-

Shree Ganesh Remedies Limited. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0. Available from: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 2 No. 3. Available from: [Link]

- Google Patents. CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.

-

YouTube. SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available from: [Link]

-

ResearchGate. Synthesis of chlorpromazine hydrochloride | Download Scientific Diagram. Available from: [Link]

-

Journal of Medicinal and Medical Chemistry. Available from: [Link]

-

PubMed. [New Methods of Synthesizing 3-aminopropanol-1 Derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Available from: [Link]

-

YouTube. Synthesis of Chlorpromazine | In Simple Way. Available from: [Link]

-

Slideshare. Chlorpromazine Synthesis | PDF. Available from: [Link]

Sources

- 1. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

- 2. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

- 3. [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to 1-Chloro-N,N,2-trimethylpropan-1-amine hydrochloride

This document provides an in-depth technical overview of 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride (CAS No: 4261-67-0), a versatile chemical intermediate pivotal in pharmaceutical synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and significant applications.

Chemical Identity and Nomenclature

While commonly known in literature and commercial listings as 3-Dimethylamino-2-methylpropyl chloride hydrochloride, the systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride . This nomenclature accurately reflects the molecular structure, which features a propane backbone with a chlorine and a dimethylamino group on the first carbon, and a methyl group on the second carbon.

The compound is the hydrochloride salt of 1-chloro-N,N,2-trimethylpropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and water solubility, making it amenable to various synthetic applications.[1]

Structural Representation:

Caption: 2D structure of 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental for its effective application in synthesis and process development.

| Property | Value | Source |

| CAS Number | 4261-67-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₅Cl₂N (or C₆H₁₄ClN·HCl) | [2][3][4][5] |

| Molecular Weight | 172.10 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 169-173 °C | [2] |

| Boiling Point | 144.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in water and ethanol | [1][3] |

| Stability | Stable under normal temperatures and pressures. Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis and Mechanism

The synthesis of 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride is typically achieved through the hydrochlorination of its free base, 3-dimethylamino-2-methylpropyl chloride.[2] This acid-base reaction is a standard method for converting amines into their more stable and handleable hydrochloride salts.

Synthetic Pathway:

Caption: General synthetic scheme.

Detailed Protocol:

A general laboratory-scale synthesis protocol is as follows:

-

Starting Material: Begin with high-purity 3-dimethylamino-2-methylpropyl chloride.[2]

-

Reaction with Hydrochloric Acid: The free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. An equimolar amount of concentrated hydrochloric acid is then added dropwise while stirring. The reaction is typically carried out at a controlled, cool temperature to manage any exotherm.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final high-purity compound.[2]

Causality in Experimental Choices:

-

Solvent Selection: The choice of a non-polar or moderately polar organic solvent is crucial to facilitate the precipitation of the polar hydrochloride salt.

-

Controlled Temperature: Dropwise addition of acid and cooling are essential to prevent side reactions and ensure the formation of a crystalline product with high purity.

-

Recrystallization: This purification step is critical for removing any unreacted starting materials or by-products, ensuring the final product meets the stringent purity requirements for pharmaceutical applications.

Core Applications in Drug Development

1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of antipsychotic medications.[6] Its utility stems from its nature as an alkylating agent, allowing for the introduction of the dimethylamino-2-methylpropyl moiety into a target molecule.[2]

Mechanism of Action in Synthesis:

The primary role of this compound in synthetic chemistry is to participate in nucleophilic substitution reactions.[2] The chlorine atom is a good leaving group, and the carbon to which it is attached is electrophilic. This allows nucleophiles to attack this carbon, displacing the chloride and forming a new carbon-nucleophile bond.

Workflow for API Synthesis:

Caption: Generalized workflow for API synthesis.

Notable Pharmaceutical Applications:

This intermediate is instrumental in the synthesis of several important antipsychotic drugs, including:

-

Cyamepromazine: Used in the treatment of schizophrenia.[2]

-

Levomepromazine: An antipsychotic with sedative and analgesic properties.[6]

-

Promazine: Another phenothiazine antipsychotic.[6]

The incorporation of the dimethylamino-2-methylpropyl side chain is a common structural motif in many tricyclic antidepressants and antipsychotics, influencing their pharmacological activity and pharmacokinetic profiles.

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are paramount. 1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride is an irritant to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn when handling this compound.[3] In case of contact with eyes, immediate rinsing with plenty of water and seeking medical advice is recommended.[3]

Conclusion

1-chloro-N,N,2-trimethylpropan-1-amine hydrochloride is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of a range of therapeutic agents. A comprehensive understanding of its synthesis, handling, and application is crucial for scientists and researchers engaged in the development of new and existing pharmaceuticals.

References

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0.

-

3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate.

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride 4261-67-0 wiki.

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride | CAS 4261-67-0.

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride, min 98%, 100 grams.

-

3-Dimethylamino-2-Methylpropyl Chloride Hydrochloride supplier.

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride, 98%, Thermo Scientific 100 g.

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0.

Sources

- 1. Actylis - 3-Dimethylamino-2-Methylpropyl Chloride.HCL - API Intermediate [solutions.actylis.com]

- 2. 3-Dimethylamino-2-methylpropyl chloride hydrochloride | 4261-67-0 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 [ganeshremedies.com]

An In-Depth Technical Guide to the Solubility of 3-Dimethylamino-2-methylpropyl chloride hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Dimethylamino-2-methylpropyl chloride hydrochloride (DMMPHCl), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the theoretical principles governing its solubility in a range of organic solvents, offers predictive solubility data based on Hansen Solubility Parameters, and provides detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, process chemistry, and formulation science, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: Understanding the Significance of DMMPHCl and Its Solubility

3-Dimethylamino-2-methylpropyl chloride hydrochloride (CAS Number: 4261-67-0) is a white to off-white crystalline powder that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a tertiary amine hydrochloride, dictates its physicochemical properties, most notably its solubility.

A thorough understanding of the solubility of DMMPHCl in various organic solvents is paramount for several key aspects of drug development:

-

Reaction Kinetics and Yield: The rate and efficiency of chemical reactions are often directly influenced by the solubility of the reactants. Ensuring DMMPHCl is sufficiently dissolved in the reaction medium is critical for maximizing product yield and minimizing reaction times.

-

Process Optimization and Scale-Up: Inconsistent solubility can lead to challenges in process control and scalability. A clear solubility profile allows for the selection of optimal solvent systems that are both effective and amenable to large-scale production.

-

Purification and Crystallization: The choice of solvent is a determining factor in the efficiency of purification techniques such as crystallization and chromatography. Knowledge of solubility is essential for designing effective purification strategies to achieve high-purity APIs.

-

Formulation Development: For APIs where DMMPHCl is a starting material, understanding its solubility behavior can provide insights into the potential challenges and strategies for the formulation of the final drug product.

This guide will explore both the theoretical underpinnings and the practical determination of DMMPHCl's solubility, providing a robust framework for its effective utilization in a laboratory and manufacturing setting.

Theoretical Framework: The Science Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and solvent molecules. For an ionic compound like 3-Dimethylamino-2-methylpropyl chloride hydrochloride, the key interactions at play are:

-

Ion-Dipole Interactions: The charged ammonium cation and chloride anion of DMMPHCl can interact favorably with the partial positive and negative charges of polar solvent molecules.

-

Hydrogen Bonding: The proton on the ammonium group of DMMPHCl can act as a hydrogen bond donor, interacting with hydrogen bond acceptor sites on solvent molecules.

-

Van der Waals Forces: These non-specific attractive forces (dispersion and dipole-dipole) exist between all molecules and contribute to the overall solvation energy.

The interplay of these forces determines the extent to which the energy required to break the crystal lattice of the solid DMMPHCl is compensated by the energy released upon solvation.

Hansen Solubility Parameters (HSP): A Predictive Tool

To provide a more quantitative and predictive understanding of solubility, we can utilize the Hansen Solubility Parameter (HSP) framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.